N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound featuring a benzamide core substituted with furan, thiophene, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(furan-2-yl)-2-(thiophen-3-yl)ethanamine. This intermediate can be synthesized through a series of reactions including:
Furan and Thiophene Functionalization: The furan and thiophene rings are functionalized to introduce reactive groups that can be further modified.
Coupling Reaction: The functionalized furan and thiophene are coupled using a suitable reagent, such as a palladium catalyst, to form the desired intermediate.
Amidation: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group could produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of trifluoromethyl and heterocyclic groups suggests it may interact with biological targets in unique ways, potentially leading to new therapeutic agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain proteins, while the furan and thiophene rings may interact with other molecular sites, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group with both furan and thiophene rings. This combination is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)15-5-2-1-4-13(15)17(23)22-10-14(12-7-9-25-11-12)16-6-3-8-24-16/h1-9,11,14H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACDWQYDWQNWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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